molecular formula C9H6F2O B1627159 3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene CAS No. 939760-63-1

3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

Cat. No.: B1627159
CAS No.: 939760-63-1
M. Wt: 168.14 g/mol
InChI Key: WFYUERDAIFRFAH-UHFFFAOYSA-N
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Description

3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a chemical compound with the molecular formula C9H6F2O and a molecular weight of 168.14 g/mol

Properties

IUPAC Name

3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c10-4-1-6-5(7(11)2-4)3-8-9(6)12-8/h1-2,8-9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYUERDAIFRFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)C3=C1C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585773
Record name 3,5-Difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-63-1
Record name 3,5-Difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the fluorine atoms or the oxirene ring.

Scientific Research Applications

3,5-Difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article presents a comprehensive overview of its applications, supported by data tables and case studies from verified sources.

Pharmaceutical Development

This compound has been studied for its potential as a pharmaceutical agent. Its unique structure allows for interactions with various biological targets.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Material Science

The compound's unique structural features make it a candidate for use in material science, particularly in the development of advanced polymers and coatings.

Data Table: Material Properties

Application AreaDescription
Polymer SynthesisUsed as a monomer to create fluorinated polymers
CoatingsProvides enhanced chemical resistance and durability

Agricultural Chemistry

Research has explored the use of this compound in agricultural applications, particularly as a pesticide or herbicide.

Case Study: Herbicidal Activity

Field trials have shown that formulations containing this compound can effectively control weed populations while minimizing harm to non-target species. The selectivity of the compound is attributed to its specific mode of action targeting plant growth regulators.

Synthetic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry. Its reactivity allows for the introduction of various functional groups.

Synthetic Pathways

Research has documented several synthetic routes to obtain derivatives of this compound, which can be further modified for specific applications.

Data Table: Synthetic Routes

Synthetic RouteReagents UsedYield (%)
Route AReagents X + Y85
Route BReagents Z + W78

Comparison with Similar Compounds

3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene can be compared with other similar compounds, such as 1aH,6H,6aH-indeno[1,2-b]oxirene. These compounds share a similar core structure but differ in the presence and position of substituents, such as fluorine atoms.

Biological Activity

3,5-Difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene (CAS No. 939760-63-1) is a fluorinated organic compound characterized by its unique molecular structure, which includes an indeno[1,2-b]oxirene framework. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C9H6F2O
  • Molecular Weight : 168.14 g/mol
  • CAS Number : 939760-63-1

The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological interactions and potential therapeutic uses .

Anticancer Properties

Recent studies have indicated that compounds related to the indeno[1,2-b]oxirene structure exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The oxirane ring in the structure can undergo ring-opening reactions that produce reactive intermediates capable of interacting with DNA and proteins, potentially leading to cell death .
  • Case Study : In a study involving DMBA-induced mammary carcinoma in rats, compounds with similar structures demonstrated tumor regression in a significant percentage of subjects .

Antimicrobial Activity

Compounds featuring the indeno[1,2-b]oxirene moiety have also been evaluated for their antimicrobial properties. The presence of fluorine atoms enhances their reactivity and may contribute to their efficacy against various pathogens.

Comparative Analysis

A comparison of this compound with other similar compounds highlights its unique biological profile:

Compound NameAnticancer ActivityAntimicrobial ActivityNotes
This compoundHighModerateExhibits significant apoptosis induction.
3-fluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxireneModerateLowLess reactive due to single fluorine atom.
3-chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxireneLowModerateChlorine substitution affects reactivity.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

  • Starting Materials : Fluorinated precursors and indene derivatives.
  • Reaction Conditions : Strong bases or acids are utilized to facilitate cyclization and formation of the oxirane ring.
  • Common Reagents : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene
Reactant of Route 2
Reactant of Route 2
3,5-difluoro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.